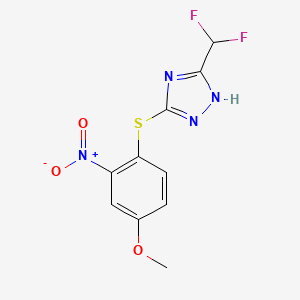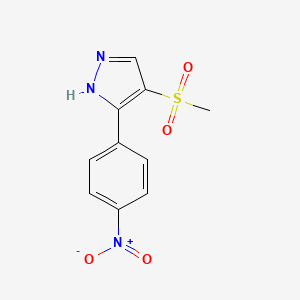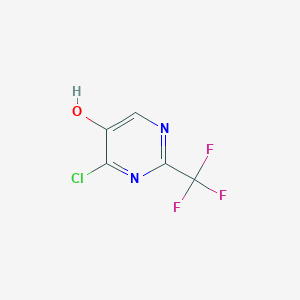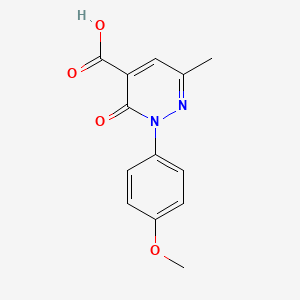![molecular formula C9H7NO4 B15056036 8-Oxo-6,8-dihydro-5H-pyrano[3,4-b]pyridine-6-carboxylic acid](/img/structure/B15056036.png)
8-Oxo-6,8-dihydro-5H-pyrano[3,4-b]pyridine-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Oxo-6,8-dihydro-5H-pyrano[3,4-b]pyridine-6-carboxylic acid is a heterocyclic compound that features a pyrano-pyridine core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Oxo-6,8-dihydro-5H-pyrano[3,4-b]pyridine-6-carboxylic acid typically involves multicomponent reactions. One efficient method includes a three-component reaction involving 2-chloroquinoline-3-carbaldehyde, 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one (Wittig reagent), and active methylene compounds such as benzoylacetonitrile . This reaction proceeds through Michael addition and intramolecular cyclization, yielding the desired product in excellent yields (65–98%) without the need for a metal catalyst .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of multicomponent reactions and green chemistry can be applied to scale up the synthesis. Utilizing readily available starting materials and optimizing reaction conditions for higher efficiency and yield are crucial for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: 8-Oxo-6,8-dihydro-5H-pyrano[3,4-b]pyridine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at positions activated by electron-withdrawing groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are employed under mild to moderate conditions.
Major Products: The major products formed from these reactions include various substituted pyrano-pyridine derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents.
Applications De Recherche Scientifique
8-Oxo-6,8-dihydro-5H-pyrano[3,4-b]pyridine-6-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.
Industry: The compound’s unique structure makes it a candidate for developing new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism by which 8-Oxo-6,8-dihydro-5H-pyrano[3,4-b]pyridine-6-carboxylic acid exerts its effects is primarily through interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological responses. For instance, its potential as a tyrosinase inhibitor has been explored, where it binds to the active site of the enzyme, preventing the oxidation of tyrosine .
Comparaison Avec Des Composés Similaires
Pyrano[2,3-b]quinoline: Shares a similar core structure but differs in the position and nature of substituents.
Benzo[h]pyrano[2,3-b]quinoline: Another related compound with a fused benzene ring, exhibiting different chemical properties.
Oxazolo[5′,4′4,5]pyrano[2,3-b]pyridine: Features an additional oxazole ring, leading to distinct reactivity and applications.
Uniqueness: 8-Oxo-6,8-dihydro-5H-pyrano[3,4-b]pyridine-6-carboxylic acid stands out due to its specific substitution pattern and the presence of an oxo group, which imparts unique electronic properties and reactivity. This makes it a valuable compound for developing new chemical entities with tailored properties for various applications.
Propriétés
Formule moléculaire |
C9H7NO4 |
|---|---|
Poids moléculaire |
193.16 g/mol |
Nom IUPAC |
8-oxo-5,6-dihydropyrano[3,4-b]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C9H7NO4/c11-8(12)6-4-5-2-1-3-10-7(5)9(13)14-6/h1-3,6H,4H2,(H,11,12) |
Clé InChI |
WVLYEXDMNXBZTP-UHFFFAOYSA-N |
SMILES canonique |
C1C(OC(=O)C2=C1C=CC=N2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


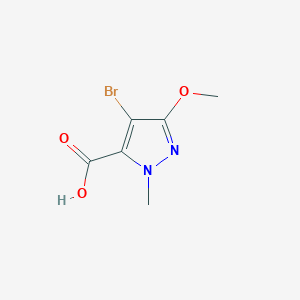
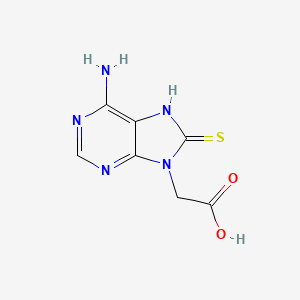
![2-(5-Bromopyridin-3-yl)benzo[d]oxazole-5-carbohydrazide](/img/structure/B15055965.png)
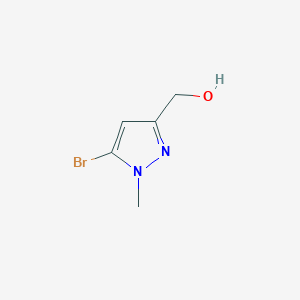
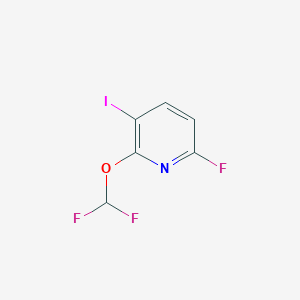
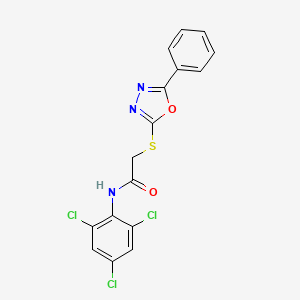
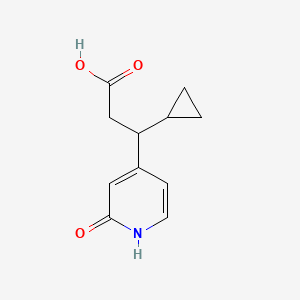

![1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B15055995.png)
